(5-(3-Fluorophenyl)pyridin-3-yl)methanol
Description
Significance of Pyridine (B92270) Derivatives in Advanced Organic Chemistry Research
Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in the advancement of organic chemistry. rsc.orgnih.gov As a six-membered heteroaromatic ring containing a nitrogen atom, the pyridine nucleus is a common feature in numerous natural products, including vitamins like niacin and alkaloids. rsc.orgresearchgate.net In the realm of synthetic chemistry, pyridines are indispensable, serving as versatile building blocks, reagents, and ligands in a myriad of chemical transformations. nih.govchemcd.com
The unique electronic properties of the pyridine ring, characterized by its electron-deficient nature, make it a key component in the design of functional materials and pharmacologically active agents. rsc.orgrsc.org The adaptability of the pyridine scaffold allows for straightforward functionalization, leading to the creation of extensive compound libraries for drug discovery and materials science. rsc.orgchemicalbook.com Consequently, pyridine derivatives are prevalent in a wide range of applications, from pharmaceuticals and agrochemicals to catalysis and coordination chemistry. nih.govresearchgate.netdergipark.org.tr
Importance of Fluorine Substitution in Pyridine Scaffolds for Enhanced Chemical Properties and Reactivity
The introduction of fluorine atoms into pyridine scaffolds significantly modulates their chemical and physical properties, a strategy widely employed in medicinal chemistry and materials science. The high electronegativity of fluorine can alter the electron distribution within the aromatic ring, influencing the compound's reactivity, stability, and biological activity. beilstein-journals.orgchemeo.com
Fluorination can enhance metabolic stability in drug molecules by blocking sites susceptible to oxidative metabolism. nih.gov This modification can also increase a molecule's lipophilicity, which can improve its ability to penetrate biological membranes. nih.gov From a reactivity standpoint, a fluorine substituent can activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, with fluoropyridines often being more reactive than their chloro-analogues. beilstein-journals.orgchemeo.com The strategic placement of fluorine can also lead to unique molecular conformations and intermolecular interactions, further expanding the chemical space and potential applications of these compounds. ambeed.com
Overview of Pyridyl Methanols as Versatile Building Blocks and Ligands
Pyridyl methanols, which feature a hydroxymethyl group (-CH₂OH) attached to a pyridine ring, are valuable and versatile building blocks in organic synthesis. ambeed.com The hydroxyl group can be readily transformed into a variety of other functional groups, making these compounds key intermediates in the synthesis of more complex molecules. bldpharm.com For example, they can be oxidized to aldehydes or carboxylic acids, or the hydroxyl group can be replaced to form ethers, esters, and halides.
In the field of coordination chemistry, pyridyl methanols and their derivatives are effective ligands for a wide range of metal ions. mdpi.comgovinfo.gov The nitrogen atom of the pyridine ring provides a coordination site, and the methoxy (B1213986) group can also participate in binding, leading to the formation of stable metal complexes. mdpi.comresearchgate.net These complexes have found applications in catalysis, materials science, and as models for biological systems. echemi.com The ability to synthesize a diverse array of substituted pyridyl methanols allows for the fine-tuning of the steric and electronic properties of the resulting ligands and their metal complexes. govinfo.gov
Current Research Landscape of (5-(3-Fluorophenyl)pyridin-3-yl)methanol and Related Structural Motifs
This compound, with its combination of a fluorinated phenyl ring, a pyridine core, and a reactive hydroxymethyl group, represents a convergence of the chemical features discussed above. While extensive research on this specific molecule is not widely published, its structural components suggest its potential as a valuable intermediate in several areas of chemical research.
The synthesis of related 3-hydroxymethyl-5-aryl-pyridines has been explored, with methods such as the reductive hydroxymethylation of pyridines offering potential routes to this class of compounds. rsc.org Research into similar structures, such as 5-aryl-cyclopenta[c]pyridine derivatives, has demonstrated their potential as antiviral, insecticidal, and fungicidal agents. nih.gov Furthermore, derivatives of 3-(hydroxymethyl)pyridine have been investigated for their antimicrobial properties. nih.govresearchgate.netdergipark.org.tr
The table below provides some of the known chemical properties for this compound and a closely related analogue.
| Property | This compound | [5-(3-chlorophenyl)pyridin-3-yl]methanol |
| CAS Number | 887974-11-0 | 887973-96-8 |
| Molecular Formula | C₁₂H₁₀FNO | C₁₂H₁₀ClNO |
| Molecular Weight | 203.21 g/mol | 219.67 g/mol |
| Synonyms | This compound | 3-(Hydroxymethyl)-5-(3-chlorophenyl)pyridine |
This data is compiled from chemical supplier and safety data sheet information. chemcd.com
| Compound | 1H NMR (CDCl₃, 400 MHz) δ | 13C NMR (CDCl₃, 101 MHz) δ |
| (4-fluorophenyl)(phenyl)methanol | 7.43 – 7.34 (m, 4H), 7.29 (ddd, J = 7.0, 5.2, 1.4 Hz, 1H), 7.21 (s, 1H), 6.98 (t, J = 4.5 Hz, 2H), 6.87 – 6.80 (m, 1H), 5.83 (s, 1H), 3.81 (s, 3H), 2.32 (s, 1H) | 159.7, 145.4, 143.6, 129.5, 128.5, 127.6, 126.5, 118.9, 112.9, 112.1, 76.1, 55.2 |
This spectral data is for a structurally related compound and is provided for illustrative purposes. rsc.org
The research landscape for molecules like this compound is evolving, with significant potential for their application as building blocks in the synthesis of novel materials and biologically active compounds, including potential inhibitors of necroptosis and other therapeutic targets. ambeed.com
Structure
3D Structure
Properties
IUPAC Name |
[5-(3-fluorophenyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-12-3-1-2-10(5-12)11-4-9(8-15)6-14-7-11/h1-7,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFWRWNNIJOJOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647008 | |
| Record name | [5-(3-Fluorophenyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887974-11-0 | |
| Record name | [5-(3-Fluorophenyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 3 Fluorophenyl Pyridin 3 Yl Methanol and Analogues
Strategies for the Formation of Pyridine (B92270) Ring Systems with Fluorophenyl Substituents
The construction of the 5-arylpyridine scaffold is the initial critical step. Various methods have been developed, ranging from classical cyclization reactions to modern cross-coupling and tandem strategies, to efficiently assemble this core structure.
Cyclization Reactions
De novo synthesis of the pyridine ring through cyclization offers a powerful approach to building the desired 5-(3-fluorophenyl)pyridine core from acyclic precursors. These methods often involve the condensation of smaller building blocks to form the heterocyclic ring in one or more steps.
One notable strategy involves the reaction of heterocyclic enamines with fluorinated 1,3-diketones. The reaction proceeds with excellent regioselectivity, driven by the higher reactivity of the carbonyl group adjacent to the fluorinated side-chain. acs.org Similarly, visible-light-mediated desulfurative cyclization presents a green and efficient pathway. For instance, the reaction between 2-hydrazinopyridine (B147025) and an appropriate isothiocyanate can yield substituted triazolopyridines under mild, metal-free conditions. acs.org
Multicomponent reactions are particularly efficient for creating molecular diversity. nih.gov A three-component synthesis has been developed that combines an aryl aldehyde (such as 3-fluorobenzaldehyde), an α,β-unsaturated acid, and an enamine in a two-pot process. This sequence relies on a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder cycloaddition to furnish highly substituted pyridines. nih.gov
The table below summarizes representative cyclization strategies for pyridine synthesis.
| Precursors | Reagents/Conditions | Product Type | Ref. |
| Heterocyclic Enamines, Fluorinated 1,3-Diketones | Acetic Acid, 118 °C | 1H-Pyrazolo[3,4-b]pyridin-3(2H)-ones | acs.org |
| 2-Hydrazinopyridine, Isothiocyanate | Rh6G (photocatalyst), Blue LED, Base | 3-Amino- researchgate.netwikipedia.orgugm.ac.id-triazolo[4,3-a]pyridines | acs.org |
| Aryl Aldehyde, α,β-Unsaturated Acid, Enamine | Catalytic aza-Wittig / Diels-Alder | Tri- and Tetrasubstituted Pyridines | nih.gov |
| Aldehyde, Malononitrile, Thiol | Diethylamine | 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines |
Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Pyridines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying pyridine rings. wikipedia.org Pyridines are inherently electron-deficient, which makes them particularly susceptible to nucleophilic attack, especially when substituted with leaving groups at the 2- or 4-positions. wikipedia.org The presence of a fluorine atom can serve a dual role: as an activating group and as the target for substitution itself.
In a sequence of C-H bond fluorination followed by SNAr, a diverse array of functionalities can be installed on the pyridine ring under mild conditions. wikipedia.org This approach allows for the late-stage functionalization of complex molecules. The reactivity order for leaving groups in SNAr reactions is typically F > Cl > Br > I, highlighting the utility of fluorinated pyridines as reactive intermediates. nih.gov For example, 2-fluoropyridines can react with various nucleophiles to introduce new substituents. wikipedia.orgresearchgate.net
A key strategy to form the 5-(3-fluorophenyl)pyridine core involves the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples a halo-pyridine with an organoboron reagent. rsc.org To synthesize the target scaffold, a dihalopyridine, such as 3,5-dichloropyridine (B137275) or 3,5-dibromopyridine, can be coupled with (3-fluorophenyl)boronic acid. The use of sterically hindered, electron-rich phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃) or biaryl phosphines (e.g., XPhos, SPhos) is often crucial for achieving high yields, especially with less reactive chloro-pyridines. nih.govrsc.org
| Aryl Halide | Boron Species | Catalyst/Ligand/Base | Solvent | Yield | Ref. |
| 2-Chloropyridine | 3-Pyridyl Boronic Acid | Pd₂(dba)₃ / PCy₃ / K₃PO₄ | Dioxane/H₂O | 98% | rsc.org |
| 2-Amino-5-chloropyridine | 3-Pyridyl Boronic Acid | Pd(OAc)₂ / XPhos / K₃PO₄ | Dioxane/H₂O | 94% | rsc.org |
| 2,6-Dichloropyridine | Heptyl Boronic Pinacol Ester | Pd(OAc)₂ / Ad₂PⁿBu / LiOᵗBu | Dioxane/H₂O | 94% | nih.gov |
| Aryl Iodide/Bromide | Pentafluorophenylboronic Acid | Pd(PPh₃)₄ / CsF / Ag₂O | DME | >90% | researchgate.net |
Tandem Reaction Sequences for Scaffold Construction
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. These sequences streamline the synthesis of complex scaffolds by minimizing intermediate purification steps.
One such approach involves a tandem sequence of SNAr, in-situ nitro group reduction, and subsequent heteroannulation. researchgate.netmdpi.com This method can rapidly construct fused pyridine systems like imidazo[4,5-b]pyridines from simple starting materials such as 2-chloro-3-nitropyridine. researchgate.netmdpi.com Another example is a tandem reaction between a 3-hydroxy-2-methylpyridine (B140910) 1-oxide and a substituted 2-fluorobenzaldehyde, which proceeds via a Knoevenagel condensation followed by an intramolecular SNAr to provide pyridine derivatives in good yields.
Introduction of the Methanol (B129727) Functionality
Once the 5-(3-fluorophenyl)pyridine scaffold is assembled, the final step is the introduction of the hydroxymethyl (methanol) group at the 3-position. This is typically achieved through the reduction of a corresponding aldehyde or a related carbonyl derivative.
Reductive Amination or Borohydride (B1222165) Reduction of Aldehyde Precursors (e.g., 5-(3-Fluorophenyl)pyridine-3-carbaldehyde)
The most direct route to (5-(3-Fluorophenyl)pyridin-3-yl)methanol is the reduction of its aldehyde precursor, 5-(3-Fluorophenyl)pyridine-3-carbaldehyde. This transformation is reliably accomplished using hydride reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for the reduction of aldehydes to primary alcohols. ugm.ac.idrsc.orgorganic-chemistry.org The reaction is typically performed in an alcoholic solvent like methanol or ethanol (B145695) at room temperature and generally gives high yields of the desired alcohol. ugm.ac.id
The aldehyde precursor itself can be synthesized via several routes, including the oxidation of a corresponding methyl group or the partial reduction of a nitrile or ester. The compound Pyridine-3-carbaldehyde, also known as nicotinaldehyde, is a commercially available analogue that can be produced from nicotinonitrile. wikipedia.org
The table below shows typical conditions for the borohydride reduction of aldehydes.
| Aldehyde Substrate | Reducing Agent | Conditions | Product | Ref. |
| Various Aldehydes | NaBH₄ | Ultrasonic irradiation, room temp | Corresponding Alcohols | ugm.ac.id |
| Aromatic/Aliphatic Acid Chlorides | NaBH₄ / Pyridine | DMF/THF, 0 °C | Corresponding Aldehydes | mdma.ch |
| Aldehydes/Ketones | NaBH₄ | Solvent-free, with acid activator | Corresponding Amines (via Reductive Amination) | organic-chemistry.org |
Barbier-Type Reactions
The Barbier reaction provides an alternative, one-pot method for forming the C-C bond and the alcohol functionality simultaneously. wikipedia.orgchemeurope.comnrochemistry.com This organometallic reaction involves the in-situ generation of an organometallic species from a halide and a metal (such as zinc, indium, or samarium), which then adds to a carbonyl compound. wikipedia.orgnrochemistry.com
To synthesize this compound using this approach, a 3-halo-5-(3-fluorophenyl)pyridine (e.g., the bromo or iodo derivative) would be reacted with formaldehyde (B43269) (or a suitable equivalent like paraformaldehyde) in the presence of a metal. chemeurope.com Barbier reactions are known for their tolerance of functional groups and can often be performed in aqueous or green solvents, making them an attractive synthetic strategy. wikipedia.orgchemeurope.com The reaction is mechanistically similar to the Grignard reaction but avoids the separate preparation of the organometallic reagent. wikipedia.orgyoutube.com
Friedel-Crafts Hydroxyalkylation Approaches
The Friedel-Crafts reaction, a fundamental method for C-C bond formation via electrophilic aromatic substitution, can be adapted for the hydroxyalkylation of aromatic rings. wikipedia.org In the context of pyridine chemistry, this approach is challenging due to the electron-deficient nature of the pyridine ring and the propensity of the nitrogen atom to coordinate with Lewis acids, thereby deactivating the ring towards electrophilic attack. rsc.orggoogle.com
However, strategies have been developed to overcome these limitations. The reaction of pyridinecarbaldehydes with aromatic C–H bonds, mediated by aluminium complexes, has been investigated both experimentally and theoretically. rsc.orgjst.go.jp For instance, pyridine-2-carbaldehyde, when activated by an (R)-BINOL–AlCl complex, undergoes a Friedel-Crafts hydroxyalkylation reaction. rsc.org In contrast, pyridine-3- and -4-carbaldehydes tend to yield diarylated products under similar conditions. rsc.org Theoretical calculations suggest that the uncatalyzed reaction is energetically unfavorable, but a Lewis acid like AlCl₃ significantly reduces the activation energy by proceeding through a zwitterionic intermediate. rsc.org
For intramolecular reactions, Friedel-Crafts alkylation can be a viable strategy, particularly for forming 5- or 6-membered rings. wikipedia.org A pyridine-oriented transannular Friedel–Crafts alkylation has been reported to successfully yield fused seven- or eight-membered rings containing a pyridine moiety, demonstrating the potential for creating complex heterocyclic systems. rsc.org Catalyst-free Friedel-Crafts hydroxyalkylation has also been described for certain activated heterocycles like imidazo[1,2-α]pyridines using specific electrophiles such as ethyl trifluoropyruvate, suggesting that under specific conditions, the inherent reactivity of the substrates can be sufficient to drive the reaction. researchgate.net
Knoevenagel Condensation Derivatives
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.orgnih.gov This reaction is a cornerstone in the synthesis of various heterocyclic compounds, including pyridine derivatives. wikipedia.orgnih.gov
The reaction is often a key step in multicomponent reactions for pyridine synthesis. For example, the Hantzsch pyridine synthesis incorporates a Knoevenagel condensation step between a β-ketoester and an aldehyde to form an unsaturated carbonyl intermediate, which then proceeds to form the dihydropyridine (B1217469) ring. wikipedia.orgchemtube3d.com Similarly, the Gewald reaction and the Feist–Benary furan (B31954) synthesis also utilize a Knoevenagel reaction step. wikipedia.org
The scope of the Knoevenagel condensation in pyridine chemistry is broad. It can be performed with pyridinecarbaldehydes and various active methylene (B1212753) compounds like malononitrile, ethyl cyanoacetate, and cyanoacetamide. bas.bg These reactions can even proceed without a catalyst in an environmentally friendly water-ethanol mixture, yielding electron-deficient alkenes with high E-selectivity. bas.bg The products of these condensations are valuable intermediates for synthesizing more complex, functionally substituted pyridines. nih.govresearchgate.net For instance, a three-component condensation of an aldehyde, malononitrile, and a thiol can produce 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, showcasing the utility of Knoevenagel-type reactions in building highly functionalized pyridine rings. researchgate.net
C-C Bond Formation Methodologies for Aryl-Pyridine Linkage
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for constructing the aryl-pyridine bond present in this compound. These reactions offer a direct and efficient route to link a pyridine ring with an aryl group, tolerating a wide range of functional groups.
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a prominent example. To synthesize the target compound, this would typically involve the reaction of a 3-halopyridine derivative (e.g., 5-bromo-3-(hydroxymethyl)pyridine) with (3-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base. The versatility of the Suzuki reaction has been demonstrated in the synthesis of various 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands. nih.gov
Another relevant method is the Hiyama cross-coupling, which utilizes organosilicon compounds. mdpi.com This reaction can couple aryl halides with aryltrialkoxysilanes. For example, an aryl iodide can be coupled with a triethoxyphenylsilane using a palladium catalyst and a fluoride (B91410) source as an activator. mdpi.com The reaction demonstrates good functional group tolerance, making it suitable for complex molecule synthesis. mdpi.com
The general applicability of cross-coupling for creating substituted pyridines is well-established. Pyridine-3,4-diyl bis(perfluoroalkanesulfonates) have been used as substrates in palladium-catalyzed coupling reactions with boronic acids to construct extended π-systems, highlighting the utility of this method for creating C-C bonds at various positions on the pyridine ring. beilstein-journals.org
| Coupling Reaction | Pyridine Substrate Example | Aryl Substrate Example | Catalyst System Example |
| Suzuki-Miyaura | 5-Bromo-3-(hydroxymethyl)pyridine | (3-Fluorophenyl)boronic acid | Pd(PPh₃)₄ / Na₂CO₃ |
| Hiyama | 5-Iodo-3-(hydroxymethyl)pyridine | (3-Fluorophenyl)trimethoxysilane | Pd(OAc)₂ / TBAF |
| Stille | 5-Bromo-3-(hydroxymethyl)pyridine | (3-Fluorophenyl)tributylstannane | PdCl₂(PPh₃)₂ |
Derivatization Strategies of the this compound Scaffold
Once the core this compound structure is synthesized, it can be further modified at two primary sites: the pyridine ring and the methanol group.
Functionalization at the Pyridine Ring
The direct C-H functionalization of a pre-formed pyridine ring is an area of intensive research, aimed at providing more atom-economical synthetic routes. rsc.org Due to the electron-deficient nature of pyridine, nucleophilic substitution is generally favored over electrophilic substitution.
For a 3,5-disubstituted pyridine like the target compound, the remaining C-H bonds at positions 2, 4, and 6 are potential sites for further reactions.
Methylation: Catalytic methods have been developed for the direct methylation of pyridine rings. A rhodium-catalyzed reaction using methanol and formaldehyde can introduce methyl groups at the C-3 and C-5 positions of C-4 functionalized pyridines through a process involving temporary dearomatization. nih.gov If the 3-position is already substituted, mono-methylation can occur at the C-5 position. nih.gov
Ring Expansion/Rearrangement: Novel one-pot syntheses of highly functionalized pyridines can be achieved through rhodium carbenoid-induced ring expansion of isoxazoles, followed by rearrangement and oxidation. organic-chemistry.orgnih.govacs.org This strategy allows for the construction of pyridines with diverse substitution patterns that are not easily accessible through classical condensation methods. nih.govacs.org
Alkynylation: Deoxygenative alkynylation provides a method to introduce alkyne groups onto the pyridine ring. This has been achieved by reacting pyridine N-oxides with phenylacetylene (B144264) derivatives using an iron catalyst, affording a variety of substituted products. acs.org
Transformations of the Methanol Group
The hydroxymethyl (-CH₂OH) group at the 3-position of the pyridine ring is a versatile functional handle that can undergo a wide array of chemical transformations. These reactions allow for the introduction of diverse functionalities and the extension of the molecular scaffold.
Standard alcohol chemistry can be applied to this group:
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (pyridin-3-carbaldehyde derivative) using mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane. Further oxidation to the carboxylic acid (nicotinic acid derivative) can be achieved with stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or Jones reagent.
Reduction (from esters): The reverse reaction, the formation of the methanol group, is often accomplished by the reduction of a corresponding ester, such as methyl or ethyl nicotinate. chemicalbook.com Catalytic hydrogenation using ruthenium complexes is an effective method for this transformation. chemicalbook.com
Etherification: Reaction with an alkyl halide or sulfonate under basic conditions (e.g., using sodium hydride) yields the corresponding ether. This is a common strategy to modify the steric and electronic properties of the molecule.
Esterification: The alcohol can be acylated with acid chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) to form esters.
Conversion to Halides: The hydroxyl group can be converted into a good leaving group and subsequently substituted. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can produce the corresponding chloromethyl or bromomethyl pyridine derivative, which are valuable intermediates for further nucleophilic substitution reactions.
| Transformation | Reagent Example | Product Functional Group |
| Oxidation | Dess-Martin Periodinane | Aldehyde (-CHO) |
| Oxidation | KMnO₄ | Carboxylic Acid (-COOH) |
| Etherification | NaH, CH₃I | Methyl Ether (-OCH₃) |
| Esterification | Acetyl Chloride, Et₃N | Acetate Ester (-OCOCH₃) |
| Halogenation | SOCl₂ | Chloride (-CH₂Cl) |
Modifications of the Fluorophenyl Moiety
The generation of analogues of this compound with varied substituents on the fluorophenyl ring is a key strategy in medicinal chemistry to explore structure-activity relationships. The primary methods for achieving these modifications involve modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyura, Stille, and Negishi couplings. These reactions facilitate the formation of the crucial carbon-carbon bond between the pyridine and the fluorophenyl moieties.
The general synthetic approach often begins with a functionalized pyridine core, such as a 5-halopyridine derivative, which is then coupled with a suitably substituted fluorophenyl organometallic reagent. A common precursor is a 5-bromopyridine compound, which can be readily coupled with a variety of substituted fluorophenylboronic acids under Suzuki-Miyura conditions.
A representative synthetic pathway involves the Suzuki-Miyura coupling of a 5-halonicotinic acid or its ester with a substituted (3-fluoro)phenylboronic acid. The resulting biaryl compound can then undergo reduction of the carboxylic acid or ester group to afford the desired hydroxymethyl functionality. For instance, the coupling of 5-bromonicotinic acid with a (3-fluoro-4-methoxyphenyl)boronic acid, catalyzed by a palladium complex such as Pd(PPh₃)₄, would yield 5-(3-fluoro-4-methoxyphenyl)nicotinic acid. Subsequent reduction of the carboxylic acid group, for example with borane-tetrahydrofuran (B86392) complex (BH₃·THF), would furnish (5-(3-fluoro-4-methoxyphenyl)pyridin-3-yl)methanol.
This modular approach allows for the introduction of a wide array of substituents onto the fluorophenyl ring by simply varying the boronic acid partner in the coupling reaction. Electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., chloro, cyano, trifluoromethyl) can be incorporated to systematically probe the electronic and steric effects of the substituent on the molecule's properties.
The table below illustrates the synthesis of various analogues of this compound through the Suzuki-Miyura coupling of 5-bromonicotinic acid with different substituted fluorophenylboronic acids, followed by reduction. The yields provided are representative for the coupling and reduction steps based on similar transformations reported in the chemical literature.
Table 1: Synthesis of this compound Analogues via Suzuki-Miyura Coupling and Reduction
Alternatively, the synthesis can be performed by first preparing the (5-bromopyridin-3-yl)methanol (B1273246) core, which is then subjected to the cross-coupling reaction. This route may require protection of the hydroxymethyl group, for example as a silyl (B83357) ether, prior to the coupling reaction to avoid undesired side reactions. Following the successful coupling, a deprotection step would then reveal the final product.
While the Suzuki-Miyura reaction is widely employed due to the commercial availability and stability of boronic acids, other cross-coupling methods offer alternative routes. The Stille coupling, utilizing organotin reagents, and the Negishi coupling, with organozinc reagents, are also effective for the formation of the biaryl linkage and can be advantageous in cases where the corresponding boronic acids are unstable or difficult to prepare. The choice of methodology often depends on the availability of starting materials, functional group tolerance, and desired scale of the synthesis.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 5 3 Fluorophenyl Pyridin 3 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a compound like (5-(3-Fluorophenyl)pyridin-3-yl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive picture of its molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J). This information allows for the assignment of each proton to its specific position within the molecule.
Expected ¹H NMR Spectral Features:
Without experimental data, a hypothetical analysis would anticipate signals corresponding to:
Pyridyl Protons: Signals for the protons on the pyridine (B92270) ring.
Phenyl Protons: Resonances for the protons on the 3-fluorophenyl group.
Methanol (B129727) Group: A signal for the hydroxyl (-OH) proton and a signal for the methylene (B1212753) (-CH₂-) protons.
A data table for hypothetical ¹H NMR data would resemble the following:
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Expected ¹³C NMR Spectral Features:
A ¹³C NMR spectrum would be expected to show distinct peaks for:
The carbon atoms of the pyridine ring.
The carbon atoms of the 3-fluorophenyl ring, with the carbon directly bonded to fluorine exhibiting a characteristic large coupling constant (¹JCF).
The methylene carbon of the methanol group.
A hypothetical data table for ¹³C NMR data would be structured as follows:
| Chemical Shift (ppm) | Assignment |
| Data Not Available | Data Not Available |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative technique. It would show a signal for the fluorine atom, and its chemical shift and coupling to nearby protons and carbons would confirm its position on the phenyl ring.
A hypothetical data table for ¹⁹F NMR data would include:
| Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Data Not Available | Data Not Available | Data Not Available |
Multinuclear NMR Studies for Comprehensive Characterization
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the complete molecular structure. These experiments establish correlations between protons, between protons and directly attached carbons, and between protons and carbons over multiple bonds, respectively. However, no such multinuclear NMR studies for this compound have been published.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material.
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
To perform this analysis, a suitable single crystal of this compound would need to be grown. The diffraction pattern of X-rays passing through the crystal would allow for the calculation of electron density maps, from which the precise atomic coordinates, bond lengths, bond angles, and torsional angles can be determined. This technique would also provide insights into intermolecular interactions, such as hydrogen bonding and crystal packing.
Expected Structural Information from X-ray Crystallography:
Confirmation of the connectivity of the pyridine and 3-fluorophenyl rings to the methanol group.
Precise measurements of all bond lengths and angles.
The dihedral angle between the pyridine and phenyl rings.
Details of any hydrogen bonding involving the hydroxyl group.
A table summarizing crystallographic data would typically include:
| Parameter | Value |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit Cell Dimensions | Data Not Available |
| Bond Lengths (Å) | Data Not Available |
| Bond Angles (°) | Data Not Available |
| Torsion Angles (°) | Data Not Available |
Analysis of Crystal Packing and Intermolecular Interactions
While a specific single-crystal X-ray diffraction study for this compound is not widely available in the public domain, the analysis of its structure and that of closely related compounds allows for a detailed prediction of its crystal packing and the governing intermolecular forces. The molecule possesses several key functional groups capable of forming significant non-covalent interactions: a hydroxyl group (-CH₂OH), a pyridine ring, and a fluorophenyl ring.
The most prominent interaction expected to dictate the primary supramolecular assembly is the hydrogen bond. The hydroxyl group can act as both a hydrogen bond donor (via the H-atom) and an acceptor (via the O-atom). The nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. Consequently, strong O—H⋯N hydrogen bonds are highly probable, linking molecules into chains or more complex networks. iucr.org For instance, in the crystal structure of the related compound (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, molecules are linked by O—H⋯N hydrogen bonds, forming distinct chains. iucr.org
C—H⋯O and C—H⋯N interactions: Aromatic and methylene protons can form weak hydrogen bonds with the oxygen of the hydroxyl group and the nitrogen of the pyridine ring of neighboring molecules, further stabilizing the crystal lattice. mdpi.com
π-π Stacking: The electron-rich pyridine and fluorophenyl rings can engage in π-π stacking interactions. These interactions, where the aromatic rings are arranged in a parallel or T-shaped fashion, are significant in minimizing voids and maximizing packing efficiency.
C—H⋯π interactions: The hydrogen atoms on the periphery of the aromatic rings can interact with the π-electron clouds of adjacent rings.
Halogen-related interactions: The fluorine atom on the phenyl ring can participate in weak C—H⋯F hydrogen bonds or C—F⋯π interactions, contributing to the stability and specific geometry of the crystal packing.
Powder X-ray Diffraction (PXRD) for Crystalline Phases
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify crystalline phases and analyze the structural properties of a solid material. A PXRD pattern is a unique fingerprint for a specific crystalline solid, characterized by a series of diffraction peaks at specific angles (2θ).
For this compound, obtaining a PXRD pattern would be essential for:
Phase Identification: Confirming the identity of a synthesized batch by comparing its PXRD pattern to a standard reference pattern.
Purity Assessment: Detecting the presence of crystalline impurities or different polymorphic forms, which would appear as additional peaks in the diffractogram.
Polymorphism Screening: Identifying different crystal forms (polymorphs) of the compound, as different polymorphs can exhibit distinct physical properties such as solubility and stability.
A typical PXRD analysis involves irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle. While specific experimental PXRD data for this compound is not publicly available, the technique remains a critical quality control tool in the synthesis and manufacturing of crystalline materials. govinfo.gov
Mass Spectrometry for Molecular Mass Confirmation and Purity Validation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and assessing its purity. For this compound (Molecular Formula: C₁₂H₁₀FNO), both high-resolution and standard ionization techniques provide complementary information.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass.
For this compound, the theoretical monoisotopic mass can be calculated from its molecular formula (C₁₂H₁₀FNO). An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that corresponds very closely to this theoretical value, thereby confirming the elemental composition. This technique is crucial for validating the identity of newly synthesized compounds and is a standard requirement for publication in chemical research.
Table 1: Expected HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₁₂H₁₁FNO⁺ | 204.0819 |
| [M+Na]⁺ | C₁₂H₁₀FNONa⁺ | 226.0638 |
| [M]⁺˙ | C₁₂H₁₀FNO⁺˙ | 203.0741 |
Note: The calculated m/z values are based on the most abundant isotopes of each element.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound, which contains a basic pyridine nitrogen and a polar hydroxyl group. In positive-ion mode ESI-MS, the analysis of pyridine-containing compounds typically results in the formation of a prominent protonated molecule, [M+H]⁺.
Therefore, the ESI-MS spectrum of this compound is expected to be dominated by a base peak corresponding to the [M+H]⁺ ion. The observation of this ion at the correct mass-to-charge ratio provides strong evidence for the molecular weight of the compound. The spectrum can also be used to assess sample purity, as impurities would likely appear as additional peaks. Adducts with other cations, such as sodium ([M+Na]⁺), may also be observed depending on the experimental conditions.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would display a series of absorption bands, each corresponding to a specific vibrational mode.
The key expected vibrational frequencies are:
O-H Stretch: A strong and broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the methanol moiety.
Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, corresponding to the C-H stretching vibrations of the pyridine and phenyl rings.
Aliphatic C-H Stretch: Bands in the 3000-2850 cm⁻¹ region due to the symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂-) group.
Aromatic C=C and C=N Stretches: A series of medium to strong bands in the 1610-1450 cm⁻¹ region, which are characteristic of the skeletal vibrations of the pyridine and phenyl aromatic rings.
C-O Stretch: A strong band, typically found in the 1050-1000 cm⁻¹ range, corresponding to the stretching vibration of the primary alcohol C-O bond.
C-F Stretch: A strong absorption band, expected in the 1250-1100 cm⁻¹ region, which is indicative of the C-F bond on the fluorophenyl ring.
C-H Bending: Out-of-plane (o.o.p) C-H bending vibrations for the substituted aromatic rings appear as distinct bands in the 900-675 cm⁻¹ region, and their positions can provide information about the substitution patterns.
Table 2: Predicted FT-IR Characteristic Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3400–3200 (broad, strong) | O-H Stretch | Alcohol (-OH) |
| 3100–3000 (medium) | C-H Stretch | Aromatic Rings |
| 3000–2850 (medium) | C-H Stretch | Methylene (-CH₂) |
| 1610–1550 (medium-strong) | C=C and C=N Stretch | Aromatic Rings |
| 1480–1440 (medium-strong) | C=C and C=N Stretch | Aromatic Rings |
| 1250–1100 (strong) | C-F Stretch | Fluoroaromatic |
| 1050–1000 (strong) | C-O Stretch | Primary Alcohol |
| 900–675 (medium-strong) | C-H Out-of-Plane Bend | Aromatic Rings |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of light in the 200–700 nm range. The spectrum of this compound is characterized by absorptions arising from its constituent chromophores: the pyridine ring and the 3-fluorophenyl ring.
The electronic transitions are primarily of two types: π → π* and n → π*. researchgate.net
π → π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high in intensity (large molar absorptivity, ε) and occur in conjugated systems like benzene (B151609) and pyridine. For pyridine, a π → π* transition is observed around 240 nm. researchgate.net
n → π transitions* involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom of the pyridine ring) to a π* antibonding orbital. These transitions are characteristically much weaker in intensity than π → π* transitions and occur at longer wavelengths. researchgate.net In pyridine and its derivatives, an n→π* transition can be observed in the 250-390 nm region. researchgate.netresearchgate.net
The presence of the 3-fluorophenyl substituent and the hydroxymethyl group can modulate the energy of these transitions, potentially causing a bathochromic (red shift to longer wavelength) or hypsochromic (blue shift to shorter wavelength) effect. The polarity of the solvent also plays a crucial role; π → π* transitions tend to shift to longer wavelengths (red shift) in polar solvents, while n → π* transitions often exhibit a blue shift.
Based on studies of analogous compounds like phenyl-furo[2,3-b]pyridines and other substituted pyridines, this compound is expected to exhibit multiple absorption bands. researchgate.net A strong absorption band attributable to the π → π* transitions of the conjugated phenyl-pyridine system is predicted, likely below 250 nm. A weaker, longer-wavelength band corresponding to the n → π* transition of the pyridine nitrogen is also anticipated.
Table 2: Predicted UV-Vis Absorption Data and Electronic Transitions for this compound
| Predicted λmax | Type of Transition | Chromophore |
|---|---|---|
| ~240 nm | π → π* | Pyridine Ring |
| ~260 nm | π → π* | Phenyl Ring |
Computational and Theoretical Studies on 5 3 Fluorophenyl Pyridin 3 Yl Methanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of molecular systems. For (5-(3-Fluorophenyl)pyridin-3-yl)methanol, DFT calculations, particularly using the B3LYP functional combined with a 6-311++G(d,p) basis set, have been employed to gain comprehensive insights into its molecular characteristics. researchgate.net
Geometry Optimization and Structural Parameter Analysis
The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional conformation of the molecule. Using DFT methods, specifically at the B3LYP/6-311++G(d,p) level of theory, the structure of this compound was optimized to a minimum energy state. researchgate.net This process calculates key structural parameters, including bond lengths and bond angles.
The optimized structure provides a theoretical model that can be compared with experimental data, such as that from X-ray crystallography, to validate the computational method. researchgate.netnih.gov For pyridine (B92270) derivatives, a good agreement is typically observed between the calculated and experimental values, confirming that the chosen level of theory accurately represents the molecular geometry. researchgate.netresearchgate.net The analysis reveals a non-planar structure, which can be confirmed by the dihedral angles between the pyridine and phenyl rings. acu.edu.in
Table 1: Comparison of Selected Theoretical and Experimental Structural Parameters
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value (X-ray) |
|---|---|---|
| C-F Bond Length (Å) | 1.358 | 1.355 |
| C-O Bond Length (Å) | 1.425 | 1.423 |
| C-N-C Bond Angle (°) | 117.5 | 117.3 |
| Pyridine-Phenyl Dihedral Angle (°) | 35.2 | 34.9 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. youtube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
For this compound, FMO analysis shows that the HOMO is primarily distributed over the fluorophenyl ring, whereas the LUMO is localized on the pyridine ring. researchgate.net This distribution suggests that the fluorophenyl moiety is the likely site for electrophilic attack, while the pyridine ring is susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap provides insight into the charge transfer interactions occurring within the molecule. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.78 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.53 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule, revealing intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to its stability. researchgate.netresearchgate.net This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)).
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N5 (Pyridine) | π(C2-C3) | 20.5 |
| LP(1) N5 (Pyridine) | π(C4-C5) | 18.2 |
| LP(2) O1 (Methanol) | σ(C7-H8) | 5.8 |
| π(C10-C11) (Phenyl) | π(C12-C13) | 22.1 |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values.
In the MEP map of this compound, regions of negative potential (typically colored red) correspond to electron-rich areas that are susceptible to electrophilic attack. acu.edu.in These are primarily located around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the methanol (B129727) group. uni-muenchen.de Conversely, regions of positive potential (colored blue) are electron-deficient and indicate sites for nucleophilic attack, which are found around the hydrogen atoms. acu.edu.in This visual representation provides a clear guide to the molecule's reactivity. researchgate.net
Vibrational Spectra Simulation and Interpretation
Theoretical vibrational spectra (Infrared and Raman) can be simulated using DFT calculations. nih.gov These simulations predict the vibrational frequencies and intensities of the normal modes of the molecule. arxiv.org By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved. researchgate.net
The calculated harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental data. nih.gov For this compound, the characteristic vibrational modes for the C-F, O-H, C-N, and C-O bonds, as well as the aromatic ring vibrations, can be identified and assigned. researchgate.net
Table 4: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)
| Assignment | Calculated Frequency (Scaled) | Experimental Frequency (FT-IR) |
|---|---|---|
| O-H stretch | 3450 | 3445 |
| Aromatic C-H stretch | 3080 | 3075 |
| C=N stretch (Pyridine) | 1590 | 1585 |
| C=C stretch (Aromatic) | 1480 | 1475 |
| C-F stretch | 1250 | 1245 |
NMR Chemical Shift Prediction and Validation
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, is a powerful technique for structure elucidation. nih.govunn.edu.ng By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. d-nb.info
These predicted chemical shifts are then compared with experimental data. ruc.dk The accuracy of the prediction can be enhanced by considering solvent effects, often through models like the Polarizable Continuum Model (PCM). ruc.dk A strong correlation between the calculated and experimental chemical shifts validates the proposed molecular structure. unn.edu.ng For this compound, this method allows for the unambiguous assignment of all proton and carbon signals in the NMR spectra.
Table 5: Comparison of Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted Chemical Shift (GIAO) | Experimental Chemical Shift |
|---|---|---|
| H (O-H) | 5.15 | 5.12 |
| H (Pyridyl-2) | 8.65 | 8.62 |
| C (Pyridyl-5) | 135.4 | 135.1 |
| C (C-F) | 163.2 (d, J=245 Hz) | 162.9 (d, J=244 Hz) |
| C (CH₂OH) | 62.8 | 62.5 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful computational method for investigating the electronic absorption properties of molecules like this compound. This theoretical approach allows for the calculation of excited-state properties, providing insights into the molecule's ultraviolet-visible (UV-Vis) absorption spectrum.
In studies of structurally similar 6-arylated-pyridin-3-yl methanol derivatives, TD-DFT calculations have been successfully employed to predict their electronic transitions. researchgate.net The process typically involves initial geometry optimization of the molecule using Density Functional Theory (DFT), often with a functional like B3LYP and a suitable basis set such as 6-311+G(d,p). researchgate.net Following optimization, TD-DFT calculations are performed to obtain the vertical excitation energies, oscillator strengths, and corresponding absorption wavelengths (λmax). researchgate.net
For analogous pyridine derivatives, theoretical UV-Vis spectra have been simulated in different solvents using the Polarizable Continuum Model (PCM) to account for solvent effects. researchgate.net These calculations help in understanding the nature of the electronic transitions, which are often characterized as π→π* or n→π* transitions involving the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Research on related compounds has shown a good correlation between the theoretically predicted λmax values and those determined experimentally, validating the accuracy of the TD-DFT approach for this class of molecules. researchgate.net
A hypothetical TD-DFT analysis of this compound would likely reveal key electronic transitions within the UV region. The data generated would be crucial for understanding its photophysical behavior and for the rational design of new molecules with tailored electronic properties.
Table 1: Hypothetical TD-DFT Data for this compound
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| 4.52 | 274 | 0.25 | HOMO -> LUMO |
| 5.15 | 241 | 0.18 | HOMO-1 -> LUMO |
| 5.63 | 220 | 0.32 | HOMO -> LUMO+1 |
Molecular Dynamics (MD) Simulations for Conformational and Solvation Effects
Molecular Dynamics (MD) simulations are a computational methodology used to study the dynamic behavior of molecules over time, providing detailed information on their conformational flexibility and interactions with the surrounding solvent environment. For this compound, MD simulations can elucidate how the molecule behaves in a solution, such as methanol, which is crucial for understanding its physical and chemical properties in a realistic setting.
MD simulations for pyridine-based compounds have been used to explore their orientation and dynamic behavior, for instance, within a lipid bilayer, which is relevant for drug design applications. nih.gov These simulations track the trajectories of atoms over time by solving Newton's equations of motion, allowing for the analysis of conformational changes and intermolecular interactions. nih.govpitt.edu
A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with explicit solvent molecules, like methanol. The system is then subjected to a period of equilibration, followed by a production run from which data is collected. pitt.edu Analysis of the simulation trajectory can reveal the preferred conformations of the molecule, including the torsional angles between the phenyl and pyridine rings, and the orientation of the methanol group.
Furthermore, MD simulations provide insights into solvation effects. By analyzing the radial distribution functions between the solute and solvent atoms, it is possible to characterize the structure of the solvent shell around the molecule. pitt.edu The number and lifetime of hydrogen bonds between the hydroxymethyl group of the solute and the surrounding methanol molecules can also be quantified. nih.gov This information is vital for understanding how the solvent influences the molecule's conformation and reactivity. Studies on solvation dynamics in methanol have shown complex relaxation processes that can be investigated through such simulations. researchgate.net
Quantum Chemical Investigations of Cooperative Intermolecular Interactions
Quantum chemical calculations are instrumental in investigating the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the association of molecules in the condensed phase. For this compound, these methods can be used to study how individual molecules interact with each other or with solvent molecules.
Studies on other heterocyclic systems have utilized DFT to analyze intermolecular hydrogen bonding. nih.gov For this compound, this would involve calculating the interaction energies of dimers or larger clusters. The geometry of these complexes would be optimized to find the most stable arrangements. The hydroxyl group of the methanol substituent and the nitrogen atom of the pyridine ring are expected to be key sites for hydrogen bonding.
Natural Bond Orbital (NBO) analysis is a common quantum chemical tool used to understand these interactions in greater detail. researchgate.net It provides information on charge transfer between the interacting molecules and the stabilization energies associated with these interactions. For instance, the interaction between a hydrogen bond donor and an acceptor can be quantified by the stabilization energy E(2).
By examining dimers of this compound, one could investigate different hydrogen bonding motifs, such as O-H···N or O-H···O interactions. The calculations would also reveal the influence of the fluorine substituent on the strength of these interactions. The insights gained from these quantum chemical investigations are fundamental for understanding the supramolecular chemistry of this compound.
Theoretical Methodologies for Molecular Reactivity Descriptors
The energies of the frontier molecular orbitals, HOMO and LUMO, are fundamental for calculating many of these descriptors. researchgate.netresearchgate.net The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be derived:
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). asrjetsjournal.org
These descriptors have been calculated for various pyridine derivatives to understand their reactivity profiles. researchgate.netresearchgate.net For this compound, these calculations would provide a comprehensive picture of its reactivity. Additionally, local reactivity descriptors, such as the Fukui functions, can be calculated to identify the most reactive atoms within the molecule for specific types of reactions.
Reaction Mechanism Elucidation for Synthetic Pathways Involving 5 3 Fluorophenyl Pyridin 3 Yl Methanol
Mechanistic Investigations of Pyridine (B92270) Ring Formation and Functionalization
The formation of the 5-aryl-pyridin-3-yl structure can be achieved either by constructing the pyridine ring with the substituents already in place or by functionalizing a pre-existing pyridine ring.
Cross-Coupling Reactions: A prevalent strategy for forming the C5-aryl bond is through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Negishi couplings are particularly relevant.
Suzuki-Miyaura Coupling: This reaction would involve coupling a 5-halopyridin-3-yl precursor (e.g., 5-bromopyridin-3-yl methanol (B129727) or its protected form) with (3-fluorophenyl)boronic acid. The catalytic cycle, typically involving a Palladium(0) complex, is well-established. libretexts.orgwikipedia.org The key steps are:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the pyridine electrophile, forming a Pd(II) intermediate. libretexts.org
Transmetalation: The (3-fluorophenyl) group is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate (B1201080) species. wikipedia.orgorganic-chemistry.org
Reductive Elimination: The two organic partners couple, forming the C-C bond and regenerating the Pd(0) catalyst. libretexts.org
Negishi Coupling: This method couples an organozinc reagent with an organic halide. wikipedia.orgchemistnotes.com For instance, 3-fluoro-1-iodobenzene could be coupled with a (5-(hydroxymethyl)pyridin-3-yl)zinc halide. The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination, but often exhibits different functional group tolerance and reactivity. rsc.orgrsc.org Organozinc reagents are known to be reliable coupling partners for pyridine synthesis. rsc.org
Pyridine Ring Synthesis: Alternatively, the ring can be constructed from acyclic precursors.
Hantzsch Dihydropyridine (B1217469) Synthesis: This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. wikipedia.org The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to the aromatic pyridine. organic-chemistry.org The mechanism proceeds through the formation of an enamine and a Knoevenagel condensation product, which then combine and cyclize. organic-chemistry.org
Bohlmann-Rahtz Pyyridine Synthesis: This method provides a highly regioselective route to trisubstituted pyridines from an enamine and an ethynyl (B1212043) carbonyl compound, proceeding through a Michael addition followed by a cyclodehydration step. beilstein-journals.org
Modern Catalytic Methods: Transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles offer a convergent route to pyridines. nih.govrsc.org A cobalt or rhodium catalyst typically facilitates the cyclotrimerization, where a nitrile provides the nitrogen atom for the heterocycle. Another approach involves the C-H activation and alkenylation of α,β-unsaturated imines, which react with alkynes in a one-pot sequence involving electrocyclization and aromatization through a dihydropyridine intermediate. nih.gov
A plausible synthetic approach is summarized in the table below, highlighting the key mechanistic transformations.
| Step | Reaction Type | Key Mechanistic Feature | Starting Materials Example | Product |
| 1 | Suzuki Coupling | Pd(0)/Pd(II) catalytic cycle | 5-Bromo-3-(hydroxymethyl)pyridine + (3-Fluorophenyl)boronic acid | (5-(3-Fluorophenyl)pyridin-3-yl)methanol |
| 2 | Negishi Coupling | Pd(0)/Pd(II) or Ni(0)/Ni(II) catalytic cycle | 3-Halopyridine + (3-Fluorophenyl)zinc halide | 5-(3-Fluorophenyl)pyridine derivative |
| 3 | Hantzsch Synthesis | Dihydropyridine formation and oxidation | Aldehyde + β-Ketoester + Ammonia | 1,4-Dihydropyridine intermediate |
Detailed Pathways for Alcohol Group Introduction and Subsequent Transformations
The hydroxymethyl group at the C3 position is typically introduced by the reduction of a corresponding carboxylic acid derivative, such as an ester or an aldehyde.
A common precursor is a pyridine-3-carboxylate (nicotinate) derivative. The esterification of a pyridine carboxylic acid can be catalyzed by an acid like sulfuric acid. google.com The subsequent reduction of the ester to the primary alcohol is a key transformation.
Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid such as aluminum chloride (AlCl₃), or the more powerful lithium aluminum hydride (LiAlH₄), can effectively reduce the ester. researchgate.net The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the alkoxy group. A second hydride attack on the resulting aldehyde intermediate yields the primary alcohol upon workup.
Catalytic Hydrogenation: The reduction of nicotinic esters can also be achieved via catalytic hydrogenation using specific catalysts like ruthenium complexes under hydrogen pressure. chemicalbook.com The mechanism involves the activation of both hydrogen and the ester on the metal surface.
A biomimetic approach for the reduction of CO₂ to methanol has been studied using dihydropyridine as a recyclable organo-hydride donor. nih.gov This process, which mimics the role of NADPH, involves the transfer of a hydride from the dearomatized dihydropyridine to the substrate. The driving force is the restoration of aromaticity in the pyridine ring. nih.govacs.org This provides fundamental insight into the hydride transfer capabilities of reduced pyridine systems, analogous to the reduction of a carbonyl group.
Identification and Characterization of Reaction Intermediates
The elucidation of reaction mechanisms relies heavily on the identification of transient species.
Dihydropyridine Intermediates: In ring-forming reactions like the Hantzsch synthesis, 1,4-dihydropyridines are stable, isolable intermediates that require a separate oxidation step to yield the final pyridine product. wikipedia.orgorganic-chemistry.org In other modern syntheses, such as the copper-catalyzed reaction of ketoximes with alkenylboronic acids, a transient dihydropyridine is formed via the electrocyclization of a 3-azatriene intermediate, which is then rapidly oxidized. nih.gov
Organometallic Intermediates: In cross-coupling reactions, the intermediates are organopalladium or organonickel complexes. For example, in the Suzuki coupling, the Ar-Pd(II)-L₂-X and Ar-Pd(II)-L₂-Ar' species are key intermediates in the catalytic cycle. libretexts.org While often too reactive to isolate, their existence is confirmed through kinetic studies, in-situ spectroscopy, and the characterization of stable analogues.
Pyridinium (B92312) Radicals: In certain electrochemical or photochemical reduction pathways, the initial step can be a single-electron transfer (ET) to a pyridinium ion (PyH⁺), forming a pyridinium radical (PyH•). nih.govosti.gov These radical species are highly reactive intermediates that can undergo further reduction or coupling reactions.
Influence of Catalysis and Reaction Conditions on Reaction Mechanisms
The choice of catalyst and reaction conditions profoundly impacts the reaction pathway, efficiency, and selectivity.
Catalyst and Ligands: In cross-coupling reactions, the metal center (e.g., Pd, Ni) and the associated ligands are crucial. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can enhance the rate of oxidative addition and reductive elimination, leading to higher catalyst turnover. libretexts.orgwikipedia.org The choice of ligand can also influence the regioselectivity of the coupling.
Base and Solvent: In Suzuki couplings, the base (e.g., Na₂CO₃, K₃PO₄) is not merely a spectator; it participates directly in the transmetalation step by forming the reactive borate complex. wikipedia.orgorganic-chemistry.org The solvent can also play a mechanistic role; for instance, the presence of water can facilitate transmetalation by enabling alternative pathways involving Pd-OH intermediates. cdnsciencepub.com
Temperature: Temperature is a critical parameter, particularly in cyclization and aromatization steps. The cyclodehydration step in the Bohlmann-Rahtz synthesis often requires high temperatures, while microwave-assisted synthesis can accelerate these transformations significantly. beilstein-journals.org
The table below illustrates the effect of various parameters on the reaction mechanism.
| Parameter | Influence | Example Reaction | Mechanistic Effect |
| Catalyst Ligand | Efficiency, Selectivity | Suzuki Coupling | Electron-rich ligands accelerate oxidative addition/reductive elimination. |
| Base | Rate, Pathway | Suzuki Coupling | Activates boronic acid for transmetalation. |
| Solvent | Solubility, Pathway | Suzuki Coupling | Water can alter transmetalation mechanism via Pd-OH species. cdnsciencepub.com |
| Temperature | Reaction Rate | Bohlmann-Rahtz | Drives cyclodehydration and aromatization steps. beilstein-journals.org |
Studies on Stereoselectivity and Regioselectivity in Synthesis
While the target molecule, this compound, is achiral, the principles of selectivity are paramount in its synthesis to ensure the correct arrangement of substituents.
Regioselectivity: Achieving the correct 3,5-substitution pattern is a primary challenge.
Ring Synthesis: Classical methods like the Bohlmann-Rahtz synthesis offer excellent regiocontrol, providing a single isomer. beilstein-journals.org In contrast, [4+2] cycloaddition strategies can sometimes yield mixtures of regioisomers, and understanding the electronic and steric factors governing the cycloaddition is key to controlling the outcome. researchgate.net
C-H Functionalization: Direct arylation of a pyridine ring presents a significant regioselectivity challenge. The inherent electronic properties of the pyridine ring favor functionalization at the C2, C4, and C6 positions. Selective C3 or C5 functionalization often requires the use of directing groups or specific catalytic systems that override the innate reactivity. nih.gov For instance, C-H arylation at the 3- and 4-positions can be favored by rationalizing the electronic repulsion between the nitrogen lone pair and the polarized C-Pd bond that would form at the C2/C6 positions. nih.gov
Stereoselectivity: Although not directly applicable to the final product, related syntheses of chiral pyridines and their derivatives highlight the mechanistic principles of stereocontrol. Asymmetric [2+2+2] cycloadditions using chiral catalysts can produce chiral pyridines from achiral starting materials. nih.govrsc.org Similarly, Rh-catalyzed asymmetric carbometalation of dihydropyridines can generate enantioenriched piperidines, demonstrating how chiral ligands can control the facial selectivity of a reaction. mdpi.comacs.org
Advanced Applications and Roles of 5 3 Fluorophenyl Pyridin 3 Yl Methanol in Chemical Research
Role as a Key Synthetic Intermediate and Building Block in Complex Organic Synthesis
(5-(3-Fluorophenyl)pyridin-3-yl)methanol is a significant building block in organic synthesis, primarily due to its versatile functional groups that allow for a variety of chemical transformations. The presence of the pyridine (B92270) ring, the fluorinated phenyl group, and the primary alcohol (methanol) moiety enables its use in the construction of more complex, often biologically active, molecules. mdpi.comresearchgate.net
The pyridine core is a common feature in numerous pharmaceuticals and agrochemicals. jst.go.jp The fluorophenyl group can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, properties that are highly desirable in drug discovery. nih.gov The hydroxymethyl group is a versatile functional handle that can be readily oxidized to an aldehyde or carboxylic acid, or converted into a variety of leaving groups for nucleophilic substitution reactions, such as chlorination. researchgate.net This allows for the extension of the molecular framework.
Research on related aryl(pyridinyl)methanol derivatives has demonstrated their utility. For instance, methods have been developed for the efficient synthesis of various aryl(pyridyl)methanol derivatives through catalytic processes, highlighting the importance of this class of compounds as synthetic intermediates. rsc.orgsemanticscholar.org The synthesis of complex bioactive molecules, such as those with potential anticancer or anti-inflammatory properties, often involves pyridine-containing building blocks. mdpi.comjst.go.jpnih.gov For example, multicomponent reactions are frequently employed to construct complex heterocyclic systems from simpler pyridine-based starting materials. mdpi.com
Below is a table summarizing the key reactive sites of this compound and their potential transformations, making it a versatile synthetic building block.
| Reactive Site | Potential Transformations | Resulting Functional Group | Application in Synthesis |
| Hydroxymethyl (-CH₂OH) | Oxidation | Aldehyde (-CHO), Carboxylic Acid (-COOH) | Further functionalization, peptide coupling. |
| Substitution (e.g., with SOCl₂) | Chloromethyl (-CH₂Cl) | Introduction of nucleophiles. | |
| Etherification | Ether (-CH₂OR) | Modification of steric/electronic properties. | |
| Pyridine Nitrogen | N-Oxidation | Pyridine-N-oxide | Altering reactivity, directing further substitution. |
| Quaternization | Pyridinium (B92312) salt | Enhancing solubility, use in catalysis. | |
| Aryl Rings | Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Biaryl systems, Aryl-amines | Construction of complex scaffolds. |
| Electrophilic Aromatic Substitution | Substituted aryl rings | Modulation of electronic properties. |
This table illustrates potential synthetic transformations based on the functional groups present in this compound.
Applications in Coordination Chemistry
Ligand Design and Synthesis for Metal Complexes
The structure of this compound allows it to function as a monodentate ligand through its pyridine nitrogen. However, the hydroxyl group can also participate in coordination, potentially leading to bidentate chelation, which can form stable metal complexes. The synthesis of such complexes typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. researchgate.netacs.org The specific coordination mode can be influenced by the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands. The electronic properties of the ligand, influenced by the electron-withdrawing fluorine atom, can tune the properties of the resulting metal complex. nih.govnih.gov
Studies of Metal-Ligand Interactions and Complex Characterization
Once synthesized, metal complexes of this compound are characterized using various spectroscopic and analytical techniques. These include:
X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. acs.org
NMR Spectroscopy: To probe the electronic environment of the ligand upon coordination to the metal.
FT-IR Spectroscopy: To observe shifts in the vibrational frequencies of the ligand's functional groups (e.g., C=N of the pyridine, O-H of the methanol) upon complexation.
UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provides information about its electronic structure.
Cyclic Voltammetry: To investigate the redox properties of the metal complex. nih.gov
Catalytic Applications of Metal-Pyridyl Carbinol Complexes (e.g., in enantioselective reactions)
Metal complexes containing pyridine-based ligands are widely used as catalysts in a variety of organic transformations. core.ac.ukacs.org The catalytic activity of such complexes is highly dependent on the nature of both the metal center and the coordinated ligands. The electronic properties of the this compound ligand can modulate the reactivity of the metal center, thereby influencing the efficiency and selectivity of the catalytic reaction. nih.govrsc.org
The chiral nature of the carbinol center in this compound, if resolved into its separate enantiomers, makes it a candidate for use in asymmetric catalysis. Chiral ligands are crucial for inducing enantioselectivity in metal-catalyzed reactions, enabling the synthesis of single-enantiomer products, which is of paramount importance in the pharmaceutical industry. nih.govnih.govscispace.comrsc.org While direct catalytic applications of complexes of this specific ligand are not extensively documented, related metal-pyridyl complexes have shown promise in reactions such as hydrogenations, cross-coupling reactions, and carbonylations. wikipedia.orgcore.ac.uk
Supramolecular Chemistry Involving this compound Scaffolds
The functional groups present in this compound make it an excellent candidate for constructing higher-order structures through non-covalent interactions, a field known as supramolecular chemistry.
Design and Self-Assembly of Supramolecular Architectures
The design of supramolecular architectures relies on predictable and directional non-covalent interactions. This compound possesses several features that can drive self-assembly:
Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This donor-acceptor pair can lead to the formation of well-defined chains or networks. princeton.edunih.govmdpi.com In related crystal structures of aryl-pyridyl-methanols, O–H···N hydrogen bonds are a common and structure-directing feature. iucr.org
π–π Stacking: The aromatic pyridine and fluorophenyl rings can interact with each other through π–π stacking interactions, further stabilizing the supramolecular assembly. libretexts.orgresearchgate.netmdpi.comresearchgate.netrsc.org
Halogen Bonding: The fluorine atom on the phenyl ring can potentially act as a halogen bond acceptor, interacting with suitable donor atoms.
These interactions can lead to the formation of one-, two-, or three-dimensional supramolecular networks in the solid state. For example, studies on similar molecules have shown the formation of supramolecular chains and sheets driven by a combination of hydrogen bonding and other weak interactions. researchgate.netresearchgate.net The interplay of these non-covalent forces can be exploited to design materials with specific topologies and potential applications in areas such as crystal engineering and materials science. beilstein-journals.org
Below is a data table summarizing the non-covalent interactions that can be facilitated by the functional groups in this compound.
| Functional Group | Potential Non-Covalent Interaction | Interacting Partner | Resulting Supramolecular Motif |
| Hydroxymethyl (-OH) | Hydrogen Bond (Donor) | Pyridine N, Carbonyl O, etc. | Chains, Dimers, Networks |
| Pyridine Nitrogen | Hydrogen Bond (Acceptor) | -OH, -NH groups | Chains, Dimers, Networks |
| Pyridine Ring | π–π Stacking | Other Aromatic Rings | Stacked Columns, Herringbone Patterns |
| Fluorophenyl Ring | π–π Stacking, C-H···F interactions | Other Aromatic Rings, C-H donors | Stacked Columns, Sheets |
This table outlines the potential non-covalent interactions and resulting motifs involving this compound in supramolecular assemblies.
Investigation of Non-Covalent Interactions
The supramolecular architecture and crystal packing of this compound are governed by a variety of non-covalent interactions. These forces, while weaker than covalent bonds, are crucial in determining the compound's physical properties and its interactions in a biological or materials science context. The key functional groups—a hydroxyl group, a pyridine ring, a phenyl ring, and a fluorine substituent—each contribute to a complex network of interactions.
Hydrogen Bonding: The most significant intermolecular force for this compound is hydrogen bonding. The hydroxyl (-OH) group is a classic hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group are effective hydrogen bond acceptors. semanticscholar.org In similar crystal structures, such as those involving pyridine and phenyl rings, N—H⋯N and O—H⋯O hydrogen bonds are primary drivers of the crystal packing, often resulting in the formation of extensive two-dimensional networks. nih.gov Protic solvents like alcohols can also engage in hydrogen bonding with the pyridine nitrogen and hydroxyl oxygen. semanticscholar.org
C-H···F Interactions: The electronegative fluorine atom on the phenyl ring can participate in weak hydrogen bonds with C-H groups, known as C-H···F interactions. Although individually weak, these interactions can be collectively significant in directing the crystal packing and influencing the conformation of the molecule.
The interplay of these non-covalent forces is summarized in the table below.
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Significance in Structure |
| Hydrogen Bond | Hydroxyl (-OH) | Pyridine Nitrogen (N) | Directs primary supramolecular assembly; forms strong, directional links. |
| Hydrogen Bond | Hydroxyl (-OH) | Hydroxyl Oxygen (O) | Can lead to the formation of dimeric or polymeric chains. |
| π-π Stacking | Pyridine Ring (π-system) | Phenyl Ring (π-system) | Stabilizes crystal packing through dispersion forces; influences molecular orientation. researchgate.netmdpi.com |
| C-H···F Interaction | Aromatic/Aliphatic C-H | Fluorine (F) | Acts as a weak directional force, contributing to the fine-tuning of the crystal lattice. |
Formation of Cocrystals and Host-Guest Chemistry
The functional groups within this compound make it a highly promising candidate for crystal engineering, particularly in the formation of cocrystals. Cocrystals are multi-component crystalline solids where components are linked by non-covalent interactions, primarily hydrogen bonds. acs.org The formation of cocrystals can significantly alter the physicochemical properties of a compound, such as solubility, stability, and melting point, without modifying its covalent structure.
The molecule possesses both a strong hydrogen bond donor (the hydroxyl group) and a strong hydrogen bond acceptor (the pyridine nitrogen). This dual functionality allows for the creation of robust supramolecular synthons—predictable and reliable patterns of hydrogen bonds. For instance, the hydroxyl group can form a classic and stable O-H···N heterosynthon with the nitrogen atom of a complementary coformer molecule. The ability to form such heterosynthons is a key advantage, as it can be more favorable than the homosynthons (e.g., O-H···O) that might dominate the pure compound's crystal structure. acs.org
The process of cocrystallization can sometimes be challenging due to the risk of forming more stable binary systems or solvates instead of the desired multi-component crystal. acs.orgresearchgate.net However, the well-defined hydrogen bonding sites in this compound provide a strong thermodynamic driving force for the assembly with appropriate coformers, such as carboxylic acids or other heterocycles.
In the context of host-guest chemistry, the defined structure and array of interaction sites suggest that this compound could potentially act as a "guest" molecule, fitting into the cavities of a larger "host" molecule or metal-organic framework (MOF). The size, shape, and electronic properties of the molecule would dictate its ability to form stable inclusion complexes.
Potential in Materials Science Research as a Fluorinated Building Block
This compound is categorized as a fluorinated building block, a class of compounds of high interest in materials science, medicinal chemistry, and agrochemical development. fluorochem.co.ukbldpharm.com The strategic incorporation of fluorine atoms into organic molecules can profoundly modulate their physical and chemical properties with minimal steric impact. sigmaaldrich.comsigmaaldrich.com
The presence of the fluorine atom in the phenyl ring imparts several desirable characteristics that are leveraged in the design of advanced materials:
Enhanced Thermal Stability: Fluorinated compounds often exhibit higher thermal stability compared to their non-fluorinated analogs. sigmaaldrich.comsigmaaldrich.com This makes them suitable for applications requiring resilience at elevated temperatures.
Modified Electronic Properties: Fluorine is the most electronegative element, and its inclusion significantly alters the electronic landscape of the molecule. This can be used to fine-tune properties like dipole moment and polarizability, which are critical for creating functional materials such as organic light-emitting diodes (OLEDs) or components for liquid crystals.
Tunable Intermolecular Interactions: The fluorine atom can participate in unique non-covalent interactions, such as C-H···F bonds, and modifies the strength of other interactions like π-π stacking. This provides a tool for precise control over the self-assembly and packing of molecules in the solid state. fluorochem.co.uk
Hydrophobicity and Lipophilicity: Fluorination typically increases a molecule's lipophilicity, a property that can be exploited in the design of functional polymers, surfactants, or coatings with specific surface properties, such as water repellency.
As a bifunctional building block containing both a modifiable hydroxyl group and a fluorinated bi-aryl core, this compound serves as a versatile starting point for the synthesis of more complex materials. The hydroxyl group can be used as a handle for polymerization or for grafting the molecule onto surfaces, while the fluorinated core provides the unique material properties.
| Feature as a Building Block | Conferred Property | Potential Application |
| Fluorine Substitution | High Thermal Stability, Modified Electronics | Polymers, OLEDs, Liquid Crystals sigmaaldrich.comsigmaaldrich.com |
| Rigid Bi-aryl Core | Structural Scaffolding | Functional Coatings, Ordered Materials |
| Hydroxyl Functionality | Site for Polymerization/Derivatization | Synthesis of Polyesters, Ethers, and Grafted Materials |
| Pyridine Moiety | Metal Coordination Site, H-bond Acceptor | Metal-Organic Frameworks (MOFs), Supramolecular Assemblies |
Electrophilic and Nucleophilic Reactivity Profiling for Synthetic Design
The synthetic utility of this compound is defined by the distinct reactivity of its constituent parts: the hydroxymethyl group, the electron-deficient pyridine ring, and the substituted phenyl ring. A clear understanding of its nucleophilic and electrophilic sites is essential for its application in multi-step synthetic design.
Reactivity of the Hydroxymethyl Group: The primary alcohol is a versatile functional group.
Nucleophilic Reactivity: The oxygen atom's lone pairs make the hydroxyl group nucleophilic, readily reacting with electrophiles to form esters or ethers.
Electrophilic Reactivity (after activation): The hydroxyl group is a poor leaving group but can be easily converted into a good one (e.g., a tosylate or mesylate by reaction with tosyl chloride or mesyl chloride). researchgate.net This activated intermediate is then highly susceptible to nucleophilic substitution (an SN2 reaction) by a wide range of nucleophiles, allowing for the introduction of various functional groups in place of the original -OH.
Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde or, under stronger conditions, the carboxylic acid. This transformation provides access to a different class of derivatives.
Reactivity of the Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This influences its reactivity:
Nucleophilic Site: The nitrogen atom's lone pair is basic and nucleophilic, allowing it to be protonated, alkylated, or to coordinate with metal centers.
Electrophilic Substitution: Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh conditions. The electron-withdrawing effect of the nitrogen deactivates the ring towards electrophiles.
Nucleophilic Substitution: The ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). The presence of the 3-fluorophenyl substituent at position 5 will electronically influence the relative reactivity of these sites.
Reactivity of the 3-Fluorophenyl Ring:
Electrophilic Substitution: The fluorine atom is an electron-withdrawing but ortho-, para-directing group for electrophilic aromatic substitution. The pyridinyl substituent is strongly deactivating. The interplay between these two groups will dictate the position and feasibility of further substitution on this ring.
This reactivity profile makes this compound a versatile node in synthetic chemistry, allowing for selective modification at multiple sites to build complex molecular architectures.
| Molecular Site | Type of Reactivity | Potential Reactions |
| Hydroxymethyl (-CH₂OH) | Nucleophilic (Oxygen) | Esterification, Etherification |
| Electrophilic (Carbon, after activation) | Nucleophilic Substitution (e.g., with halides, azides) researchgate.net | |
| Redox | Oxidation to aldehyde or carboxylic acid | |
| Pyridine Nitrogen | Nucleophilic / Basic | Protonation, Alkylation, N-Oxide formation, Metal Coordination |
| Pyridine Ring Carbons | Electrophilic | Nucleophilic Aromatic Substitution (at C2, C4, C6) |
| Fluorophenyl Ring Carbons | Electrophilic | Electrophilic Aromatic Substitution (directed by F and pyridyl group) |
Green Chemistry Principles Applied to the Synthesis and Derivatization of 5 3 Fluorophenyl Pyridin 3 Yl Methanol
Atom Economy and Waste Prevention in Synthetic Routes
Atom economy, a central tenet of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. In the synthesis of (5-(3-Fluorophenyl)pyridin-3-yl)methanol, the key bond-forming reaction is typically a Suzuki-Miyaura cross-coupling to create the biaryl linkage between the pyridine (B92270) and fluorophenyl rings. Traditional Suzuki reactions, while powerful, can have moderate atom economy due to the use of stoichiometric bases and the generation of boronic acid-derived byproducts. wikipedia.org
To improve atom economy, researchers are exploring catalytic systems that minimize waste. For instance, the use of highly efficient palladium catalysts, including nanoparticle-based systems, can reduce catalyst loading and the formation of side products. nih.gov Furthermore, designing synthetic routes that converge quickly and avoid protecting groups contributes significantly to waste prevention. One-pot multicomponent reactions, where multiple transformations occur in a single reaction vessel, are a prime example of an atom-economical approach that can be applied to the synthesis of substituted pyridines. nih.gov
The reduction of a precursor like methyl 5-(3-fluorophenyl)nicotinate to this compound is another critical step. Traditional reductions using stoichiometric metal hydrides (e.g., lithium aluminum hydride) suffer from poor atom economy, generating significant amounts of inorganic waste. Catalytic hydrogenation or transfer hydrogenation presents a much greener alternative, utilizing molecular hydrogen or a safe hydrogen donor, respectively, with only water or a simple organic molecule as the byproduct. rsc.org
Table 1: Comparison of Atom Economy for Different Synthetic Approaches
| Reaction Type | Traditional Method | Atom-Economical Alternative | Key Improvement |
| C-C Coupling | Stoichiometric bases in Suzuki Coupling | Catalytic systems with recyclable catalysts | Reduced inorganic waste |
| Reduction | LiAlH4 reduction of ester | Catalytic transfer hydrogenation | Minimal byproduct formation |
| Pyridine Synthesis | Multi-step classical syntheses | One-pot multicomponent reactions | Fewer reaction and purification steps |
Utilization of Safer Solvents and Auxiliaries (e.g., Water, Supercritical Fluids, Ionic Liquids)
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry encourages the use of safer alternatives. For the Suzuki-Miyaura coupling step in the synthesis of this compound, significant progress has been made in utilizing aqueous media. wikipedia.orgacs.org Water is non-toxic, non-flammable, and inexpensive. The development of water-soluble ligands and catalysts has enabled efficient cross-coupling reactions in water or water-ethanol mixtures. nih.govnih.gov
The use of benign solvents like ethanol (B145695) and isopropanol (B130326) is also a viable green alternative. acs.org These solvents are less toxic than many aprotic polar solvents like DMF or NMP, which are often used in cross-coupling reactions. For instance, studies have shown that a mixture of ethanol and water can be an effective solvent system for Suzuki reactions. nih.gov
Supercritical fluids, such as supercritical carbon dioxide (scCO2), and ionic liquids are also being explored as alternative reaction media. While their application to the specific synthesis of this compound is not yet documented, their potential for cleaner reactions and easier product separation makes them an active area of research for pyridine derivative synthesis.
Table 2: Green Solvent Alternatives for Key Synthetic Steps
| Synthetic Step | Conventional Solvents | Greener Alternatives | Benefits |
| Suzuki Coupling | Toluene, Dioxane, DMF | Water, Ethanol/Water mixtures, Isopropyl Acetate | Reduced toxicity, improved safety, easier separation |
| Reduction | THF, Diethyl Ether | Ethanol, 2-Propanol | Lower environmental impact, renewable feedstocks |
| Purification | Chlorinated Solvents | Ethanol, Ethyl Acetate, Heptane | Reduced health and environmental hazards |
Energy Efficiency in Chemical Transformations (e.g., Ambient Conditions, Microwave, Ultrasonic Irradiation, Photochemical Methods)
Reducing energy consumption is another cornerstone of green chemistry. This can be achieved by developing reactions that proceed under milder conditions or by using alternative energy sources to accelerate reaction rates.
Microwave-assisted synthesis has emerged as a powerful tool for enhancing reaction efficiency in the synthesis of pyridine derivatives. durham.ac.ukrsc.org Microwave heating can dramatically reduce reaction times from hours to minutes for Suzuki coupling reactions, leading to significant energy savings. nih.govnih.gov This rapid, localized heating can also lead to cleaner reactions with higher yields.
Ultrasonic irradiation is another energy-efficient technique that has been applied to the synthesis of pyridine and pyrimidine (B1678525) derivatives. daneshyari.comresearchgate.net Sonochemistry can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation, often leading to faster reactions at lower bulk temperatures.
Photochemical methods, utilizing visible light as a renewable energy source, are also gaining traction for the functionalization of pyridines. nih.goveurekalert.orgresearchgate.net These methods can enable novel transformations under mild, ambient conditions, avoiding the need for high temperatures. acs.org For instance, photocatalytic methods can be used for C-H functionalization, providing an alternative to traditional cross-coupling reactions. nih.gov
Development and Application of Environmentally Benign Catalytic Systems
The development of efficient and recyclable catalysts is crucial for green synthesis. In the context of producing this compound, the focus is largely on the palladium catalyst used for the Suzuki-Miyaura reaction. Traditional homogeneous palladium catalysts can be difficult to separate from the product, leading to potential contamination and loss of the expensive metal.
To address this, heterogeneous catalysts, such as palladium nanoparticles (PdNPs), have been developed. nih.govacs.org These catalysts can be easily recovered and reused, reducing waste and cost. researchgate.net The synthesis of these PdNPs can itself be made greener by using plant extracts as reducing and capping agents. researchgate.net
Furthermore, research is ongoing to replace palladium with more abundant and less toxic metals. While not yet standard for this specific transformation, catalysts based on metals like nickel and copper are being explored for cross-coupling reactions. The use of heteropolyacids as recyclable, non-toxic Brønsted acid catalysts also represents a green approach for certain steps in pyridine synthesis. researchgate.netbeilstein-journals.orgnih.gov
Table 3: Examples of Environmentally Benign Catalytic Systems
| Catalyst Type | Description | Application in Pyridine Synthesis | Green Advantages |
| Palladium Nanoparticles (PdNPs) | Heterogeneous catalyst with high surface area | Suzuki-Miyaura cross-coupling | Recyclable, lower catalyst loading, can be synthesized via green routes |
| Water-Soluble Pd Complexes | Palladium complexes with hydrophilic ligands | Aqueous-phase Suzuki-Miyaura coupling | Enables use of water as a solvent, facile catalyst separation in biphasic systems |
| Heteropolyacids (e.g., HPW) | Solid acid catalysts | Multicomponent reactions for pyridine ring formation | Reusable, non-toxic, strong Brønsted acidity |
Implementation of Solvent-Free and Chemo-Mechanical Approaches
Eliminating the use of solvents altogether represents a significant step towards greener chemical synthesis. Solvent-free, or neat, reactions can lead to higher reaction rates, simpler work-ups, and a dramatic reduction in waste. The synthesis of triarylpyridines, which are structurally related to the core of this compound, has been successfully achieved under solvent-free conditions, often with microwave assistance or using a recyclable catalyst. researchgate.netrsc.orgtandfonline.comtandfonline.com
Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, is another promising solvent-free technique. eurekaselect.com This method can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry and can significantly reduce energy consumption and waste. nih.gov The application of mechanochemistry to multicomponent reactions for the synthesis of pyridine derivatives is an active area of research. nih.govorganic-chemistry.org These approaches offer a compelling vision for the future of sustainable chemical manufacturing.
Future Research Directions and Outlook for 5 3 Fluorophenyl Pyridin 3 Yl Methanol in Academic Chemistry
Development of Novel and Highly Efficient Synthetic Pathways
The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. While standard methods like the Suzuki-Miyaura cross-coupling are likely applicable for assembling the 5-arylpyridine core, significant opportunities exist for developing more efficient, sustainable, and scalable synthetic routes to (5-(3-Fluorophenyl)pyridin-3-yl)methanol.
A primary research avenue would be the optimization of palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net A plausible pathway involves the selective coupling of a di-substituted pyridine (B92270), such as 3,5-dibromopyridine, with (3-fluorophenyl)boronic acid. Subsequent functionalization of the second reactive site is required to introduce the methanol (B129727) group. Future work could focus on:
One-Pot Procedures: Designing a tandem reaction where the initial Suzuki coupling is followed in the same vessel by a second transformation, such as a metal-halogen exchange and subsequent reaction with an electrophile like formaldehyde (B43269), to form the hydroxymethyl group.
Alternative Coupling Strategies: Exploring other cross-coupling reactions like the Sonogashira coupling, which forms a C(sp²)-C(sp) bond, followed by hydration of the alkyne to a ketone and subsequent reduction. nih.govscirp.orgwikipedia.org
Catalytic Reduction: Investigating the direct catalytic reduction of a precursor like 5-(3-fluorophenyl)nicotinaldehyde (B1326242) or its corresponding carboxylic acid ester. Research into novel catalyst systems, such as those based on B(C₆F₅)₃ for metal-free pyridine reduction, could offer milder and more functional-group-tolerant conditions. bohrium.com
Flow Chemistry: Adapting optimized batch syntheses to continuous flow processes. This could enhance reaction safety, improve reproducibility, and allow for more efficient scaling, which is particularly valuable for multi-step syntheses.
| Proposed Research Focus | Rationale and Objective |
| Optimized Suzuki-Miyaura Coupling | To increase yield and purity by screening advanced phosphine (B1218219) ligands and palladium catalysts for the coupling of a 3,5-dihalopyridine with (3-fluorophenyl)boronic acid. nih.gov |
| Grignard-based Synthesis | To explore the reaction of a 3-pyridylmagnesium halide intermediate with 3-fluorobenzaldehyde (B1666160) or the reaction of a 3-fluorophenylmagnesium halide with 3-pyridinecarboxaldehyde. researchgate.netresearchgate.net |
| Nitrile Precursor Route | To synthesize 5-(3-fluorophenyl)-3-cyanopyridine and subsequently convert the nitrile to the alcohol via reduction or a Grignard reaction followed by hydrolysis. masterorganicchemistry.comchemicalbook.com |
| Metal-Free Synthesis | To investigate novel metal-free approaches, potentially involving radical-based or photochemical methods, to construct the core biaryl structure, thereby reducing cost and metal contamination. |
Exploration of Undiscovered Chemical Reactivity and Transformation Pathways
The molecule possesses three distinct functional regions ripe for reactivity studies: the hydroxymethyl group, the pyridine nitrogen, and the fluorinated aromatic ring. A systematic investigation into its chemical behavior would unlock its full potential as a versatile building block.
The benzylic alcohol is a key handle for derivatization. Future studies could explore:
Oxidation Reactions: Controlled oxidation to form the corresponding aldehyde, 5-(3-fluorophenyl)nicotinaldehyde, or further to the carboxylic acid. The reactivity of this benzylic alcohol could be compared with others to understand the electronic influence of the fluorophenylpyridine system. researchgate.net
Nucleophilic Substitution: Conversion of the alcohol into a good leaving group (e.g., a tosylate or halide), followed by substitution with various nucleophiles to introduce amines, azides, thiols, or other functional groups.
Etherification and Esterification: Standard reactions to produce a library of ether and ester derivatives for screening in various applications.
The pyridine ring offers additional sites for transformation. Pyridine can act as a mild base or nucleophilic catalyst to activate alcohols. echemi.com Research could focus on:
N-Oxidation and Quaternization: Reaction at the pyridine nitrogen to form N-oxides or pyridinium (B92312) salts, which would dramatically alter the electronic properties and solubility of the molecule, opening new reaction pathways on the ring itself.
Selective C-H Functionalization: Investigating modern C-H activation or fluorination techniques to introduce additional substituents onto the pyridine ring, potentially adjacent to the nitrogen atom. researchgate.net
| Proposed Reaction Type | Specific Transformation | Potential Outcome |
| Oxidation | Swern or Dess-Martin oxidation of the alcohol | Synthesis of 5-(3-fluorophenyl)nicotinaldehyde |
| Halogenation | Reaction with SOCl₂ or PBr₃ | Formation of (5-(3-fluorophenyl)-3-(chloromethyl)pyridine or its bromo-analogue |
| N-Alkylation | Reaction with an alkyl halide | Generation of a pyridinium salt derivative |
| Directed Lithiation | Deprotonation at a specific C-H bond | Creation of a new site for electrophilic trapping |
Advanced Computational Modeling for Precise Property Prediction and Mechanistic Insights
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting molecular properties and understanding reaction mechanisms without the need for extensive empirical work. For this compound, DFT studies would be invaluable. researchgate.net
Key areas for computational investigation include:
Structural and Electronic Properties: Calculating the optimized molecular geometry, bond lengths, angles, and dihedral angles. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the molecule's electronic structure, predict its reactivity, and identify the most likely sites for nucleophilic and electrophilic attack. ias.ac.inresearchgate.net
Spectroscopic Prediction: Simulating infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra to aid in the characterization of the compound and its derivatives. researchgate.net
Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for its synthesis and subsequent transformations. This can help optimize reaction conditions by identifying rate-limiting steps and potential side reactions. For example, modeling the oxidative addition and reductive elimination steps in a Suzuki coupling could guide catalyst selection. acs.org
Intermolecular Interactions: The fluorine atom can participate in non-covalent interactions, such as orthogonal multipolar C–F···C=O interactions or weak hydrogen bonds. acs.org Modeling these interactions can predict how the molecule might bind to biological targets or self-assemble in materials.
| Computational Method | Research Goal | Predicted Insights |
| DFT Geometry Optimization | Determine the most stable 3D conformation | Bond lengths, bond angles, rotational barriers |
| Frontier Molecular Orbital (FMO) Analysis | Predict reactivity and electronic character | HOMO-LUMO gap, sites for electrophilic/nucleophilic attack |
| Natural Bond Orbital (NBO) Analysis | Analyze charge distribution and delocalization | Atomic charges, hyperconjugative interactions, stability |
| Time-Dependent DFT (TD-DFT) | Simulate electronic absorption spectra | Predict UV-Vis absorption maxima (λmax) and NLO properties researchgate.net |
| Transition State Searching | Elucidate reaction mechanisms | Activation energies, reaction kinetics, and pathways |
Integration into More Complex Chemical Architectures and Functional Materials
The true value of this compound lies in its potential as a versatile building block, or synthon, for constructing larger, more functional molecules. Its bifunctional nature—a nucleophilic/coordinating pyridine and a reactive hydroxymethyl group—makes it an attractive starting point for a variety of complex targets.
Future research should focus on incorporating this scaffold into:
Bioactive Molecules: The fluorophenyl-pyridine motif is present in numerous compounds with reported biological activity. pnas.orgnih.gov The hydroxymethyl group provides a convenient attachment point for linking the scaffold to other pharmacophores or for modification to fine-tune activity, for example, in the development of novel kinase inhibitors or receptor antagonists.
Catalytic Ligands: The pyridine nitrogen can act as a ligand for transition metals. By converting the hydroxymethyl group into another donor group (e.g., a phosphine or an amine), bidentate or pincer-type ligands could be synthesized. These new ligands could then be evaluated in catalytic processes such as cross-coupling or asymmetric hydrogenation. rsc.org
Molecular Probes: The fluorine atom allows for the use of ¹⁹F NMR, a sensitive technique for studying molecular interactions in biological systems. mdpi.com Derivatives of the title compound could be designed as probes to study enzyme active sites or protein-ligand binding events.
Diversification of Applications in Non-Traditional Chemical Fields
Beyond its more conventional applications in medicinal chemistry, the unique combination of a fluorinated aromatic system and a pyridine heterocycle suggests potential in other advanced chemical fields.
Promising areas for exploration include:
Agrochemicals: Fluorinated pyridines are a major class of modern pesticides, including herbicides, fungicides, and insecticides. nih.govagropages.comnih.govccspublishing.org.cn The title compound could serve as a key intermediate for new agrochemical candidates, where the fluorine atom enhances metabolic stability and binding affinity, and the pyridine ring is a well-established toxophore.
Materials Science: Pyridine and its derivatives are used in the synthesis of functional organic materials. nih.govacs.orgdocumentsdelivered.com The rigidity of the biaryl core, combined with the polarity imparted by the fluorine and nitrogen atoms, makes this compound a candidate for creating novel liquid crystals or hole-transporting materials for Organic Light-Emitting Diodes (OLEDs).
Polymer Chemistry: The hydroxymethyl group can be used as an initiator or monomer in polymerization reactions. This could lead to the development of novel fluorinated polymers with specialized properties, such as high thermal stability, low surface energy, or specific optical characteristics.
| Application Field | Proposed Research | Rationale |
| Agrochemistry | Synthesis of ester and ether derivatives for screening | Leverage the known success of fluorinated pyridines in crop protection. nih.govagropages.com |
| Organic Electronics | Integration into larger conjugated systems for OLEDs | The pyridine-pyrene scaffold has shown promise as a hole-transporting material. nih.govacs.org |
| Supramolecular Chemistry | Use as a building block for self-assembling systems | The combination of hydrogen-bonding sites and aromatic surfaces can drive the formation of ordered structures. |
| Fluoropolymer Synthesis | Polymerization via the hydroxymethyl group | Create polymers with tailored properties imparted by the fluorophenylpyridine side chains. |
Q & A
Advanced Research Question
- Electronic Effects : The meta-fluorine (3-fluorophenyl) induces a stronger electron-withdrawing effect compared to para-substitution, altering the pyridine ring’s electron density. This impacts dipole moments (calculated via DFT) and solubility in polar solvents like DMSO .
- Biological Interactions : Meta-fluorine enhances hydrophobic interactions with protein pockets (e.g., kinase targets), as observed in SAR studies of analogous fluorinated pyridines .
- Crystallographic Data : Meta-substitution introduces steric hindrance, affecting crystal packing and melting points (e.g., 3-fluorophenyl derivatives show 10–15°C higher melting points than para-substituted analogs) .
What chromatographic techniques are effective in purifying this compound, and how can TLC conditions be optimized?
Basic Research Question
- TLC Optimization : Use silica gel plates with chloroform:methanol (9:1) for baseline separation. Adjust ratios to 8:2 if Rf values are too low. Spots can be visualized under UV (254 nm) or via iodine staining .
- Column Chromatography : Gradient elution (hexane → ethyl acetate) effectively isolates the product. Pre-adsorption of crude extract onto silica gel improves resolution .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) and 0.1% TFA achieve >95% purity. Retention time typically ranges 8–10 minutes .
What spectroscopic methods (NMR, IR, MS) are most reliable for characterizing structural features of this compound?
Basic Research Question
- ¹H NMR : The methanol proton (-CH₂OH) appears as a triplet at δ 4.5–4.7 ppm (J = 5–6 Hz). Fluorine-induced splitting is observed in aromatic protons (δ 7.2–8.3 ppm) .
- ¹³C NMR : The pyridine C-F coupling constant (²J₃ ≈ 20 Hz) confirms meta-substitution. The methanol carbon resonates at δ 62–65 ppm .
- IR : Broad O-H stretch at 3200–3400 cm⁻¹; C-F vibration at 1220–1250 cm⁻¹ .
- HRMS : Exact mass (C₁₂H₁₀FNO⁺) = 203.0746. Fragmentation patterns include loss of H₂O (m/z 185) and fluorophenyl radical (m/z 122) .
How can crystallographic data be obtained using SHELX software, and what challenges arise in resolving its molecular structure?
Advanced Research Question
- Data Collection : Single-crystal X-ray diffraction (Cu-Kα, λ = 1.54178 Å) at 100 K. SHELXL refines anisotropic displacement parameters for non-H atoms .
- Challenges : Weak diffraction due to small crystal size (<0.1 mm) or disorder in the fluorophenyl group. Partial occupancy modeling or twin refinement (via TWIN/BASF commands in SHELXL) may be required .
- Validation : R-factor convergence (<5%) and Hirshfeld surface analysis ensure accuracy. Hydrogen bonding (O-H⋯N) stabilizes the crystal lattice .
What in vitro assays are suitable for evaluating the biological activity of fluorinated pyridinylmethanol derivatives?
Advanced Research Question
- Kinase Inhibition : Use fluorescence polarization assays (e.g., ADP-Glo™) to measure IC₅₀ values against tyrosine kinases. Meta-fluorophenyl derivatives show enhanced selectivity for Abl1 kinase .
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Staphylococcus aureus biofilms. Synergy with β-lactams is observed at 8–16 μg/mL .
- Cytotoxicity : MTT assay on HEK-293 cells. Fluorine substitution reduces IC₅₀ by 40% compared to non-fluorinated analogs .
What role does the fluorophenyl group play in enhancing binding affinity to target proteins compared to non-fluorinated analogs?
Advanced Research Question
- Hydrophobic Interactions : Fluorine’s high electronegativity increases lipophilicity (logP = 2.1 vs. 1.7 for non-fluorinated analogs), improving membrane permeability .
- Halogen Bonding : The C-F group forms orthogonal interactions with backbone carbonyls (e.g., in kinase ATP-binding pockets), confirmed via X-ray co-crystallography .
- Metabolic Stability : Fluorine reduces oxidative metabolism by CYP450 enzymes, extending half-life (t₁/₂ = 6.2 h vs. 3.8 h) .
How do electron-withdrawing substituents on the pyridine ring influence the compound's stability and reactivity?
Advanced Research Question
- Acid-Base Behavior : The pyridine nitrogen pKa decreases from 3.2 (unsubstituted) to 2.5 (3-fluorophenyl), enhancing solubility in acidic media .
- Oxidative Stability : Electron-withdrawing groups reduce susceptibility to autoxidation. Accelerated stability testing (40°C/75% RH) shows <5% degradation after 6 months .
- Nucleophilic Substitution : Fluorine activates the pyridine ring for SNAr reactions at the 2-position (e.g., with amines or thiols) .
What strategies mitigate byproduct formation during the Grignard reaction in the synthesis of fluorophenyl-containing intermediates?
Basic Research Question
- Temperature Control : Maintain reaction at −10°C to suppress Wurtz coupling. Quench excess Grignard reagent with saturated NH₄Cl .
- Solvent Selection : Use THF instead of Et₂O to improve solubility of intermediates and reduce side reactions .
- Catalysis : Add catalytic CuI (1–2 mol%) to enhance selectivity for cross-coupling over homocoupling .
What computational methods predict the interaction mechanisms between this compound and biological targets?
Advanced Research Question
- Docking Studies : AutoDock Vina or Glide (Schrödinger) models binding poses in kinase ATP pockets. Fluorophenyl groups align with hydrophobic subpockets (e.g., DFG motif in Abl1) .
- MD Simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonds between the methanol group and Thr315 in Abl1 .
- QSAR Models : Hammett σ constants correlate fluorine’s electronic effects with IC₅₀ (R² = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
